molecular formula C12H10N2 B14677675 10H-azepino[1,2-a]benzimidazole CAS No. 38673-84-6

10H-azepino[1,2-a]benzimidazole

Cat. No.: B14677675
CAS No.: 38673-84-6
M. Wt: 182.22 g/mol
InChI Key: RZQQOLDIVLOBIU-UHFFFAOYSA-N
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Description

10H-Azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system consisting of an azepine ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-azepino[1,2-a]benzimidazole typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones with 1,2-dimethyl-1H-benzimidazole. The reaction product is then treated with a base such as morpholine to yield 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, followed by cyclization in alcohol in the presence of potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 10H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the azepine ring, leading to hydrogenated derivatives.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

10H-azepino[1,2-a]benzimidazole has a wide range of applications in scientific research:

Properties

CAS No.

38673-84-6

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

10H-azepino[1,2-a]benzimidazole

InChI

InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-8H,9H2

InChI Key

RZQQOLDIVLOBIU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2=NC3=CC=CC=C3N21

Origin of Product

United States

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